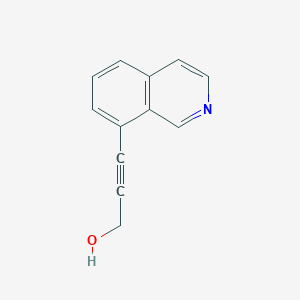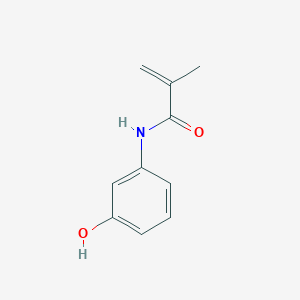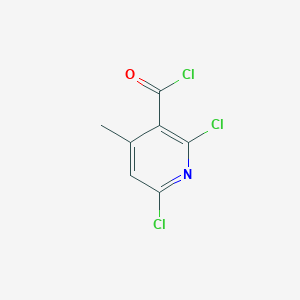
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium
Vue d'ensemble
Description
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is a chemical compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoroethoxy group, along with an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium typically involves the reaction of 2-methyl-5-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through oxidation using reagents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly proton pump inhibitors like lansoprazole
Biological Studies: The compound is studied for its potential anticancer properties, with research indicating its ability to inhibit the proliferation of certain cancer cell lines.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide
- Lansoprazole
Comparison: Compared to similar compounds, 2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This gives it distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
953780-28-4 |
|---|---|
Formule moléculaire |
C8H8F3NO2 |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
2-methyl-1-oxido-5-(2,2,2-trifluoroethoxy)pyridin-1-ium |
InChI |
InChI=1S/C8H8F3NO2/c1-6-2-3-7(4-12(6)13)14-5-8(9,10)11/h2-4H,5H2,1H3 |
Clé InChI |
AJFDFFQAZHCRPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C=C(C=C1)OCC(F)(F)F)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Diethylamino)but-2-YN-1-YL]pyrrolidin-2-one](/img/structure/B8581760.png)










![Tricyclo[5.3.1.03,8]undec-2-ene](/img/structure/B8581809.png)

![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B8581839.png)
